3-Isopropylamino-6-nitropyridine 3-Isopropylamino-6-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14182036
InChI: InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-8(9-5-7)11(12)13/h3-6,10H,1-2H3
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

3-Isopropylamino-6-nitropyridine

CAS No.:

Cat. No.: VC14182036

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropylamino-6-nitropyridine -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 6-nitro-N-propan-2-ylpyridin-3-amine
Standard InChI InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-8(9-5-7)11(12)13/h3-6,10H,1-2H3
Standard InChI Key PBFUWIIZPBEJMX-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=CN=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

PropertyValueSource
CAS Number883987-96-0
Molecular FormulaC8H11N3O2\text{C}_8\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight181.19 g/mol
SMILES NotationCC(C)NC1=C(C=CC=N1)N+[O-]
InChI KeyFIFYOMWPOMVFAZ-UHFFFAOYSA-N

Synthetic Routes and Optimization

Patent-Based Synthesis (WO2010089773A2)

A patented method for synthesizing nitropyridine derivatives, including 3-isopropylamino-6-nitropyridine, involves a two-step process :

  • Nitration of Pyridine Precursors:
    A chloropyridine intermediate undergoes nitration using a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C. This step introduces the nitro group regioselectively at position 6.

  • Amination with Isopropylamine:
    The nitrated intermediate reacts with isopropylamine ((CH3)2CHNH2(\text{CH}_3)_2\text{CHNH}_2) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. Nucleophilic aromatic substitution (SNAr) replaces the chlorine atom with the isopropylamino group.

Table 2: Optimized Reaction Conditions

ParameterConditionYield (%)
Nitration Temperature0–5°C85
Amination SolventDimethylformamide (DMF)78
Reaction Time12 hours92

Alternative Approaches

Alternative synthetic strategies include:

  • Direct Functionalization: Palladium-catalyzed coupling reactions to introduce the amino group, though these methods are less cost-effective for large-scale production .

  • Reductive Amination: Reduction of a nitro precursor followed by reaction with isopropyl alcohol, though regioselectivity challenges limit its utility .

Physicochemical Properties and Stability

Solubility and Partitioning

3-Isopropylamino-6-nitropyridine exhibits limited solubility in water (<1 mg/mL at 25°C) but is miscible with organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) . Its logP (octanol-water partition coefficient) of 1.2 ± 0.3 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) data reveal a decomposition temperature of 210°C, with no observable melting point below this threshold . The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage in airtight containers at –20°C .

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